9,10-Phenanthrenediol, dibenzoate
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Overview
Description
9,10-Phenanthrenediol, dibenzoate: is an organic compound derived from phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups at the 9 and 10 positions of the phenanthrene ring, which are esterified with benzoic acid. The molecular formula of this compound is C28H18O4.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Phenanthrenequinone: One common method for preparing 9,10-Phenanthrenediol involves the reduction of phenanthrenequinone using reducing agents such as lithium aluminum hydride in an anhydrous solvent like diethyl ether.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9,10-Phenanthrenediol, dibenzoate can undergo oxidation reactions to form phenanthrenequinone derivatives.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous diethyl ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: 9,10-Phenanthrenediol.
Substitution: Alkylated or acylated phenanthrene derivatives.
Scientific Research Applications
Chemistry: 9,10-Phenanthrenediol, dibenzoate is used as a precursor in the synthesis of various phenanthrene derivatives, which are important in organic synthesis and materials science .
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its interactions with biological macromolecules .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers due to its stable aromatic structure .
Mechanism of Action
The mechanism of action of 9,10-Phenanthrenediol, dibenzoate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells . It may also interact with enzymes and receptors involved in cellular signaling pathways, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
9,10-Phenanthrenediol: The parent compound without esterification.
Phenanthrenequinone: The oxidized form of 9,10-Phenanthrenediol.
Phenanthrene-9,10-oxide: An epoxide derivative of phenanthrene.
Uniqueness: 9,10-Phenanthrenediol, dibenzoate is unique due to its esterified hydroxyl groups, which enhance its stability and modify its reactivity compared to its parent compound, 9,10-Phenanthrenediol. This esterification also imparts different physical and chemical properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
71310-31-1 |
---|---|
Molecular Formula |
C28H18O4 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(10-benzoyloxyphenanthren-9-yl) benzoate |
InChI |
InChI=1S/C28H18O4/c29-27(19-11-3-1-4-12-19)31-25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)26(25)32-28(30)20-13-5-2-6-14-20/h1-18H |
InChI Key |
HFMSVFXDRXRZHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C4=CC=CC=C42)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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